molecular formula C20H12BrClN2O2 B5971341 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide

Cat. No. B5971341
M. Wt: 427.7 g/mol
InChI Key: UHZQGUAELGNVOF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide, also known as BZB, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide involves its binding to specific targets in the body, including proteins and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide also activates specific signaling pathways in the body that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has been shown to have several biochemical and physiological effects in the body. It can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide can also improve cognitive function and memory by promoting the growth and survival of neurons in the brain. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide can reduce inflammation and oxidative stress in the body, which can have beneficial effects on overall health.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has several advantages for lab experiments, including its high potency and specificity for certain targets in the body. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide also has limitations, including its potential toxicity and side effects, which can impact the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide. These include investigating its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide for therapeutic use. Finally, research is needed to develop new and improved synthesis methods for N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide that are more efficient and cost-effective.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide is a compound that has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and anti-inflammatory properties, among others. While N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has several advantages for lab experiments, it also has limitations that need to be considered. Future research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has the potential to lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide involves the reaction of 4-bromoaniline with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with 2-aminobenzoxazole to yield N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has also been studied for its neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide has been investigated for its anti-inflammatory properties, as it can reduce inflammation and oxidative stress in the body.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O2/c21-13-7-5-12(6-8-13)19(25)23-14-9-10-16(22)15(11-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZQGUAELGNVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide

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